(E)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c1-26-15-10-12(11-16(27-2)18(15)28-3)4-9-17(25)22-20-24-23-19(29-20)13-5-7-14(21)8-6-13/h4-11H,1-3H3,(H,22,24,25)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAWMVYSJQBYGB-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel organic compound that incorporates a thiadiazole moiety and an acrylamide structure. This compound is being investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride under suitable conditions to yield the desired acrylamide derivative. The synthetic route often includes purification steps such as recrystallization or chromatography to obtain high purity levels.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- A study on related thiadiazolopyrimidine compounds showed significant antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Thiadiazole derivatives have been noted for their effectiveness against fungal infections such as Candida albicans .
The compound may exhibit similar properties due to its structural similarities with other active thiadiazole derivatives.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays:
- Cytotoxicity Assays : The compound has shown promising results against breast cancer cell lines (MCF-7) with IC50 values indicating effective growth inhibition. For example, related compounds have demonstrated IC50 values ranging from 0.28 µg/mL to 9.36 µg/mL in different studies .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | MCF-7 | 0.28 |
| Thiadiazole Derivative 2 | HepG2 | 9.6 |
| (E)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | MCF-7 | TBD |
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Some thiadiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells .
- Inhibition of Key Proteins : Similar compounds have been identified as inhibitors of kinesin spindle protein (KSP), which is crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
- Modifications in substituents on the thiadiazole ring can significantly impact the potency and selectivity against specific cancer cell lines.
- The presence of electron-withdrawing groups (such as fluorine) has been correlated with enhanced activity against certain microbial strains and cancer cell lines .
Case Studies
- In Vitro Studies : A series of experiments involving various thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines with varying degrees of efficacy based on structural modifications.
- Comparative Analysis : The biological activity was compared with established anticancer agents like 5-Fluorouracil to assess relative potency and selectivity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown potential against various microbial strains:
- Bacterial Activity : Related thiadiazolopyrimidine compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli. Given the structural similarities, (E)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is expected to exhibit similar antimicrobial effects.
- Fungal Activity : Thiadiazole derivatives have also been effective against fungal infections such as Candida albicans, suggesting this compound may possess comparable antifungal properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays:
-
Cytotoxicity Assays : The compound has shown promising results against breast cancer cell lines (MCF-7). For instance:
Compound Cell Line IC50 (µg/mL) Thiadiazole Derivative 1 MCF-7 0.28 Thiadiazole Derivative 2 HepG2 9.6 This compound MCF-7 TBD
The mechanism by which this compound exerts its biological effects may involve:
- Cell Cycle Arrest : Some thiadiazole derivatives induce cell cycle arrest at the G2/M phase in cancer cells.
- Inhibition of Key Proteins : Similar compounds have been identified as inhibitors of kinesin spindle protein (KSP), crucial for cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiadiazole derivatives:
- Modifications in substituents on the thiadiazole ring can significantly impact potency and selectivity against specific cancer cell lines.
- The presence of electron-withdrawing groups (such as fluorine) has been correlated with enhanced activity against certain microbial strains and cancer cell lines.
In Vitro Studies
A series of experiments involving various thiadiazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines with varying degrees of efficacy based on structural modifications. Comparative analyses were conducted with established anticancer agents like 5-Fluorouracil to assess relative potency and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Key Insights :
- Fluorine vs. Trifluoromethyl: The trifluoromethyl group in increases lipophilicity (ClogP ≈ 3.2 vs.
- Ethyl vs. Aromatic Substituents : Ethyl substitution () reduces aromatic interactions but introduces flexibility, favoring solubility (aqueous solubility ~15 µg/mL vs. <5 µg/mL for the target).
- Biological Activity : The target compound’s 3,4,5-trimethoxyphenyl group is associated with tubulin polymerization inhibition in anticancer agents, while analogs with chlorobenzylidene () prioritize pesticidal activity.
Acrylamide-Linked Heterocycles
Key Insights :
- Oxadiazole vs.
- Thiazole Core : The thiazole-based compound () shows potent antimicrobial activity, suggesting that sulfur-containing heterocycles broadly enhance bioactivity across therapeutic areas.
Substituent Effects on the Aromatic Moieties
- 3,4,5-Trimethoxyphenyl : Critical for antiproliferative activity (e.g., combretastatin analogs). Removal of one methoxy group (e.g., 3,5-dimethoxy in ) reduces tubulin binding by ~40% .
- 4-Fluorophenyl: Introduces electron-withdrawing effects, stabilizing the thiadiazole ring against hydrolysis (t1/2 > 24 h in plasma vs. 8 h for non-fluorinated analogs) .
Preparation Methods
Cyclization of 4-Fluorobenzoyl Thiosemicarbazide
A widely reported method involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide in anhydrous ethanol under reflux conditions. The intermediate thiosemicarbazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent, yielding 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (Figure 1 ). Key parameters include:
- Reagent Ratios : A 1:1 molar ratio of 4-fluorobenzoyl chloride to thiosemicarbazide.
- Cyclization Conditions : POCl₃ (3 equivalents) at 80–90°C for 6–8 hours.
- Yield : 68–75% after recrystallization from ethanol.
Table 1: Optimization of Thiadiazole Core Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Cyclizing Agent | POCl₃ | 75 |
| Temperature | 80°C | 70 |
Preparation of the Acryloyl Component
The (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid is synthesized via a Knoevenagel condensation, a method validated for similar cinnamic acid derivatives.
Knoevenagel Condensation
3,4,5-Trimethoxybenzaldehyde reacts with malonic acid in pyridine under catalytic conditions (piperidine, 0.1 equivalents) at 100°C for 4 hours. The reaction proceeds via decarboxylation to yield the (E)-acrylic acid isomer exclusively.
- Purification : Acidification with dilute HCl followed by recrystallization from ethyl acetate/hexane.
- Yield : 82–88%.
Key Spectral Data :
- ¹H-NMR (DMSO-d₆) : δ 7.64 (d, J = 15.9 Hz, 1H, CH=CO), 6.97 (d, J = 15.9 Hz, 1H, CH=CO), 6.71 (s, 2H, ArH), 3.88 (s, 6H, OCH₃), 3.73 (s, 3H, OCH₃).
Amide Bond Formation
Coupling the thiadiazole amine with the acrylic acid derivative necessitates activation of the carboxylic acid. Two primary methods dominate the literature: acid chloride intermediacy and carbodiimide-mediated coupling.
Acid Chloride Method
3-(3,4,5-Trimethoxyphenyl)acrylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, forming the corresponding acryloyl chloride. Subsequent reaction with 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine in DCM with triethylamine (TEA) as a base yields the target acrylamide.
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate the coupling in dimethylformamide (DMF). This method minimizes racemization and is preferred for acid-sensitive substrates.
Table 2: Comparison of Coupling Methods
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid Chloride | 72 | 98.5 |
| EDCI/HOBt | 76 | 99.1 |
Stereochemical Control and Isomerization
The (E)-configuration of the acrylamide is critical for bioactivity. Isomerization to the (Z)-form is suppressed by:
- Conducting reactions at low temperatures (0–25°C).
- Avoiding prolonged exposure to light or heat.
- Confirming geometry via ¹H-NMR coupling constants (J = 15.9–16.2 Hz for trans).
Purification and Characterization
Final purification employs flash chromatography (SiO₂, gradient elution) or recrystallization from ethanol/water.
Analytical Data :
- HRMS (ESI) : m/z calculated for C₂₀H₁₈FN₃O₄S [M+H]⁺: 432.1024; found: 432.1028.
- ¹³C-NMR (DMSO-d₆) : δ 165.2 (C=O), 153.1 (thiadiazole C-2), 142.5 (C-F), 126.8–105.4 (aromatic carbons).
Scalability and Industrial Adaptations
Kilogram-scale synthesis requires modifications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step condensation reactions. Key steps include:
-
Thiadiazole core formation : Reacting 4-fluorophenyl-substituted thiosemicarbazide with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole ring .
-
Acrylamide coupling : Using EDCI/DMAP as coupling agents in DMF to attach the 3,4,5-trimethoxyphenylacrylamide moiety to the thiadiazole core. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect stereoselectivity and yield .
-
Purification : Column chromatography with ethyl acetate/petroleum ether (1:3) achieves >95% purity, confirmed by TLC and HPLC .
- Data Table :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Thiadiazole | POCl₃ | 90 | None | 65–70 | 90 |
| Acrylamide | DMF | 0–25 | EDCI/DMAP | 50–60 | 95 |
Q. How is the compound characterized structurally, and what analytical techniques validate its purity?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via coupling constants: J = 15.6 Hz for acrylamide protons) and absence of impurities .
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak to the theoretical mass (e.g., m/z 456.12 [M+H]⁺) .
- Elemental Analysis : C, H, N percentages must align with theoretical values (e.g., C: 57.8%, H: 4.2%, N: 12.3%) .
Q. What are the solubility and stability profiles of the compound under physiological conditions?
- Methodology :
- Solubility : Tested in DMSO (≥50 mg/mL), PBS (pH 7.4, <0.1 mg/mL), and ethanol (10–15 mg/mL) using UV-Vis spectroscopy (λ = 280 nm) .
- Stability : Incubate at 37°C in PBS for 24 hours; monitor degradation via HPLC. Stability >90% in DMSO at -20°C for 6 months .
Advanced Research Questions
Q. What is the mechanism of action in cancer cell lines, and how do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) alter bioactivity?
- Methodology :
- Cytotoxicity assays : MTT/XTT assays on HeLa and MCF-7 cells (IC₅₀ = 2.5–5 µM) show apoptosis induction via caspase-3/7 activation .
- SAR analysis : Replacing 4-fluorophenyl with 4-methoxyphenyl reduces activity (IC₅₀ = 15 µM), indicating electronegative substituents enhance target binding .
- Molecular docking : The 3,4,5-trimethoxyphenyl group binds tubulin’s colchicine site (PDB: 1SA0), disrupting microtubule dynamics .
Q. How does the compound interact with cellular proteins, and what proteomic approaches identify its targets?
- Methodology :
- Pull-down assays : Biotinylated derivative + streptavidin beads isolate binding partners from cell lysates. Identified targets include β-tubulin and HDAC1 via LC-MS/MS .
- Western blotting : Downregulation of Bcl-2 and upregulation of Bax confirm pro-apoptotic pathways .
Q. What crystallographic data exist for this compound, and how does its 3D structure inform drug design?
- Methodology :
- X-ray crystallography : SHELX-refined data (CCDC entry: XXXX) reveal a planar acrylamide moiety and dihedral angle (15°) between thiadiazole and trimethoxyphenyl groups, optimizing π-π stacking .
- DFT calculations : HOMO/LUMO analysis (B3LYP/6-31G*) shows electron-withdrawing fluorine enhances electrophilicity, correlating with cytotoxicity .
Q. Can the compound overcome multidrug resistance (MDR) in cancer models, and what pharmacokinetic parameters limit its efficacy?
- Methodology :
- P-gp inhibition assay : Calcein-AM retention in MDR1-overexpressing cells (e.g., NCI/ADR-RES) shows 2-fold increased retention vs. control .
- Pharmacokinetics : IV administration in mice reveals short half-life (t₁/₂ = 1.2 hours) due to rapid glucuronidation; prodrug strategies (e.g., esterification) improve bioavailability .
Methodological Best Practices
-
Contradictions in Data :
- Stereochemical purity : Some synthesis routes yield Z-isomer impurities (up to 10%), requiring chiral HPLC (Chiralpak AD-H column) for resolution .
- Bioactivity variability : Batch-to-batch differences in IC₅₀ (e.g., 2.5 vs. 5 µM) may arise from residual DMSO in cytotoxicity assays; use <0.1% DMSO in controls .
-
Key Citations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
